
5-Methoxypicolinoyl chloride
概要
説明
5-Methoxypicolinoyl chloride (MPC) is a chemical compound that is widely used in scientific research. It is a derivative of picolinic acid and has a wide range of applications in the field of chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of 5-Methoxypicolinoyl chloride is not well understood. However, it is believed that this compound acts as a chelating agent and forms complexes with metal ions. These complexes have unique properties that can be utilized in various applications.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals. This compound has also been shown to have anti-inflammatory properties and can reduce inflammation in various tissues.
実験室実験の利点と制限
5-Methoxypicolinoyl chloride has several advantages for lab experiments. It is easy to synthesize, and the yield and purity of the final product are high. This compound is also stable under various conditions, and its properties can be easily modified by changing the substituents on the molecule. However, this compound has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. This compound can also be toxic in high concentrations, which can limit its use in some experiments.
将来の方向性
There are several future directions for the use of 5-Methoxypicolinoyl chloride in scientific research. One direction is the synthesis of new ligands and metal complexes using this compound as a building block. These complexes can have unique properties that can be utilized in various applications. Another direction is the use of this compound as a drug delivery system. This compound can be modified to target specific tissues or cells, which can improve the efficacy of drugs. Finally, the use of this compound in the field of nanotechnology is a promising direction. This compound can be used to synthesize nanoparticles with unique properties that can be utilized in various applications.
Conclusion:
In conclusion, this compound is a chemical compound with a wide range of applications in scientific research. It is easy to synthesize, and its properties can be easily modified by changing the substituents on the molecule. This compound has several advantages for lab experiments, but it also has some limitations. The future directions for the use of this compound in scientific research are promising, and it is likely that this compound will continue to be an important building block for the synthesis of various compounds.
科学的研究の応用
5-Methoxypicolinoyl chloride is widely used in scientific research as a building block for the synthesis of various compounds. It is used in the synthesis of chelating agents, ligands, and metal complexes. These compounds have applications in the field of catalysis, bioinorganic chemistry, and medicinal chemistry.
特性
IUPAC Name |
5-methoxypyridine-2-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-5-2-3-6(7(8)10)9-4-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHOBSPLRQJLMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60664607 | |
| Record name | 5-Methoxypyridine-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60664607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88166-64-7 | |
| Record name | 5-Methoxypyridine-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60664607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

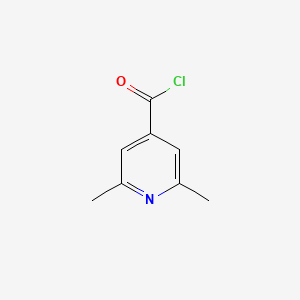
![(1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridin-2-yl)boronic acid](/img/structure/B3194998.png)

![[1,4'-Bipiperidine]-4'-carboxamide, 1'-[4-(4-hydroxyphenyl)-4-oxobutyl]-](/img/structure/B3195008.png)

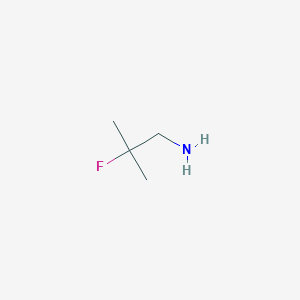

![Naphtho[1,8-de:4,5-d'e']bis[1,3]dioxin](/img/structure/B3195031.png)
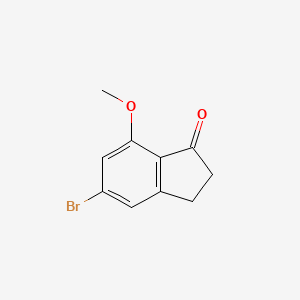
![2-(1h-[1,2,3]Triazol-4-yl)pyridine](/img/structure/B3195058.png)

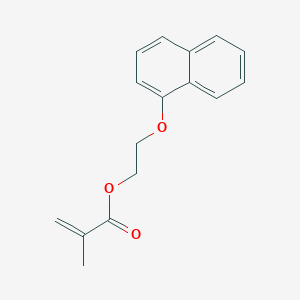
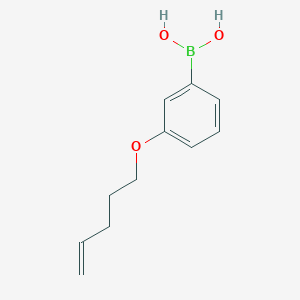
![Benzene, 1,3,5-tribromo-2-[(2-chloro-2-propenyl)oxy]-](/img/structure/B3195086.png)